molecular formula C10H7BrFNO2 B1450691 Methyl 4-bromo-2-cyano-5-fluorophenylacetate CAS No. 1807077-52-6

Methyl 4-bromo-2-cyano-5-fluorophenylacetate

Cat. No.: B1450691
CAS No.: 1807077-52-6
M. Wt: 272.07 g/mol
InChI Key: AETCIAJSTXGCBI-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-cyano-5-fluorophenylacetate is an organic compound with the molecular formula C10H7BrFNO2 It is a derivative of phenylacetate, featuring bromine, cyano, and fluorine substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2-cyano-5-fluorophenylacetate typically involves multi-step organic reactions. One common method starts with the bromination of a suitable phenylacetate precursor, followed by the introduction of cyano and fluorine groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-cyano-5-fluorophenylacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of diverse derivatives.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can be involved in Suzuki-Miyaura and other coupling reactions to form complex molecular structures.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitutions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to optimize the outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted phenylacetates, while coupling reactions can produce biaryl compounds with extended conjugation.

Scientific Research Applications

Methyl 4-bromo-2-cyano-5-fluorophenylacetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing.

    Industry: It is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-cyano-5-fluorophenylacetate involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups like cyano and fluorine can influence its reactivity and binding affinity to biological molecules. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-5-cyano-2-fluorophenylacetate
  • Methyl 4-chloro-2-cyano-5-fluorophenylacetate
  • Methyl 4-bromo-2-cyano-5-chlorophenylacetate

Uniqueness

Methyl 4-bromo-2-cyano-5-fluorophenylacetate is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. The presence of bromine, cyano, and fluorine groups enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

methyl 2-(4-bromo-2-cyano-5-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2/c1-15-10(14)4-6-3-9(12)8(11)2-7(6)5-13/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETCIAJSTXGCBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1C#N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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